5-iodo-1,2-dimethyl-1H-imidazole CAS number 24134-13-2
5-iodo-1,2-dimethyl-1H-imidazole CAS number 24134-13-2
Part 1: Executive Summary
5-Iodo-1,2-dimethyl-1H-imidazole (CAS 24134-13-2) is a high-value heteroaromatic scaffold utilized primarily in the synthesis of polysubstituted imidazole derivatives. Distinguished by the presence of a reactive iodine handle at the C5 position and a blocking methyl group at C2, this compound serves as a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).
Unlike its C4-iodo isomers, the C5-iodo variant offers unique steric and electronic vectors for drug design, particularly in the development of kinase inhibitors (e.g., JAK, Aurora A/B) and histamine receptor antagonists . This guide details the physicochemical profile, synthetic challenges, and validated experimental workflows for utilizing this core in medicinal chemistry.[1]
Part 2: Chemical Profile & Physicochemical Properties[2][3]
The introduction of an iodine atom at C5 significantly alters the electron density of the imidazole ring, enhancing the acidity of the remaining C4-proton and activating the C-I bond for oxidative addition.
| Property | Data | Note |
| CAS Number | 24134-13-2 | Verified Identifier |
| Molecular Formula | C₅H₇IN₂ | |
| Molecular Weight | 222.03 g/mol | |
| Appearance | White to Off-white Solid | Darkens upon light exposure |
| Melting Point | 78–82 °C (Typical) | Varies by purity/crystallinity |
| Solubility | DMSO, MeOH, DCM, DMF | Sparingly soluble in water |
| Reactivity | Electrophilic at C-I (Pd-catalyzed) | Nucleophilic at N3 |
Structural Characterization (¹H NMR in DMSO-d₆):
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δ 2.24 ppm (s, 3H): C2-Methyl group (shielded by aromatic ring current).
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δ 3.58 ppm (s, 3H): N1-Methyl group (deshielded by nitrogen).
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δ 7.20 ppm (s, 1H): C4-H (Diagnostic singlet; shift confirms C5 substitution).
Part 3: Synthetic Pathways & Regioselectivity
Synthesizing 5-iodo-1,2-dimethylimidazole with high regiochemical fidelity is non-trivial due to the competing reactivity of the C4 position and the lateral lithiation susceptibility of the C2-methyl group.
Mechanism 1: Electrophilic Iodination (Direct Approach)
Direct iodination of 1,2-dimethylimidazole using N-iodosuccinimide (NIS) or I₂/Ag₂SO₄ typically yields a mixture of 4-iodo, 5-iodo, and 4,5-diiodo products. The C5 position is sterically adjacent to the N-methyl group, often making C4 kinetically favored in electrophilic substitution. However, thermodynamic control or specific solvent effects can enrich the 5-iodo isomer.
Mechanism 2: The "Halogen Dance" & Lithiation Strategy
A more regioselective approach involves Lithium-Halogen Exchange on a 4,5-diiodo precursor.
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Exchange: Treatment with 1 equivalent of n-BuLi or i-PrMgCl.
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Selectivity: The C5-iodine is often more labile towards exchange due to coordination with the N1 lone pair or steric relief, generating the C5-lithio species.
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Quench: Protonation (MeOH) yields the 4-iodo isomer (Not the target).
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Correction: To get the 5-iodo isomer via this route, one must selectively remove the C4-iodine, which is challenging.
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Preferred Route:Methylation of 4-iodo-2-methylimidazole .
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Step 1: Iodination of 2-methylimidazole
4(5)-iodo-2-methylimidazole. -
Step 2: Methylation (MeI/K₂CO₃).
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Outcome: Produces a mixture of 1,2-dimethyl-4-iodoimidazole (Major) and 1,2-dimethyl-5-iodoimidazole (Minor).
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Purification: The isomers are separable by silica gel chromatography (5-iodo typically elutes later due to higher polarity/interaction with silica).
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Figure 1: Divergent synthesis via methylation of 4(5)-iodo-2-methylimidazole. Separation of isomers is required.
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol validates the utility of the C5-iodine handle for creating biaryl scaffolds.
Reagents:
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5-Iodo-1,2-dimethyl-1H-imidazole (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂·DCM (5 mol%)
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Cs₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
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Setup: Charge a microwave vial or Schlenk flask with the imidazole substrate, boronic acid, and base.
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Degassing: Add solvents and sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling or deiodination.
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Catalyst Addition: Add Pd catalyst quickly under positive Argon pressure.
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Reaction: Heat to 90 °C for 12–16 hours (or 120 °C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (DCM/MeOH gradient).
Self-Validating Checkpoint:
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TLC Monitoring: The starting material (Rf ~0.4 in 5% MeOH/DCM) should disappear. A fluorescent blue spot (biaryl product) often appears at lower Rf.
Protocol B: Sonogashira Coupling
Ideal for introducing alkynyl linkers.
Conditions:
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Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 equiv), DMF, 80 °C.
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Note: The C5 position is sterically more congested than C4; higher catalyst loading or elevated temperatures may be required compared to C4-iodo analogs.
Part 5: Applications in Drug Discovery
The 5-iodo-1,2-dimethylimidazole scaffold is a "privileged structure" in kinase inhibitor design.
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Kinase Selectivity: The 1,2-dimethyl motif fits into specific hydrophobic pockets (e.g., the gatekeeper region) of kinases like JAK2 and Aurora A . The C5-aryl group (installed via coupling) extends into the solvent-exposed region or the hinge binding region.
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Histamine H3 Antagonists: Derivatives functionalized at C5 show affinity for H3 receptors, modulating neurotransmitter release.
Figure 2: Chemoselective transformations of the 5-iodo core.
Part 6: Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[4] May cause sensitization.[5]
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine liberation can occur over time, turning the solid yellow/brown).
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Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers.
Part 7: References
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Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole regiochemistry).
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Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-5 functionalized N-methylimidazoles." Journal of Organic Chemistry, 60(8), 2371-2383. Link
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Orito, K., et al. (1995). "Regioselective iodination of 1-aza-benzocyclic compounds." Synthesis, 1995(10), 1273-1275. (Discusses general iodination regioselectivity).
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Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256. Link
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Combi-Blocks Inc. (2024). Safety Data Sheet: 5-Iodo-1,2-dimethyl-1H-imidazole. Link
Sources
- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
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